2-((4-bromophénylamino)méthylène)malonate de diéthyle

Vue d'ensemble

Description

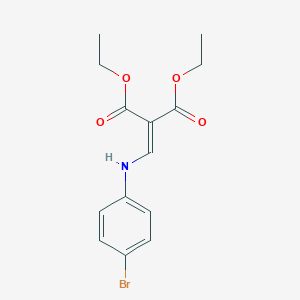

Diethyl 2-((4-bromophenylamino)methylene)malonate is an organic compound with the molecular formula C14H16BrNO4 It is a derivative of malonic acid and features a bromophenyl group attached to the amino methylene bridge

Applications De Recherche Scientifique

Diethyl 2-((4-bromophenylamino)methylene)malonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate typically involves the condensation of diethyl malonate with 4-bromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of Diethyl 2-((4-bromophenylamino)methylene)malonate follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 2-((4-bromophenylamino)methylene)malonate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation Reactions: Products include quinones and other oxidized compounds.

Reduction Reactions: Products include amines and other reduced derivatives.

Mécanisme D'action

The mechanism of action of Diethyl 2-((4-bromophenylamino)methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the malonate moiety can undergo chemical transformations that modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl 2-(phenylamino)methylene)malonate

- Diethyl 2-((4-chlorophenylamino)methylene)malonate

- Diethyl 2-((4-fluorophenylamino)methylene)malonate

Uniqueness

Diethyl 2-((4-bromophenylamino)methylene)malonate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds, such as those with chlorine or fluorine substituents, which may exhibit different reactivity and properties.

Activité Biologique

Diethyl 2-((4-bromophenylamino)methylene)malonate (DEPMM) is an organic compound recognized for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of DEPMM, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

DEPMM has the molecular formula and features a malonate moiety linked to a 4-bromophenylamino group. The presence of the bromine atom enhances its reactivity, making it a valuable candidate in medicinal chemistry and organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Knoevenagel condensation .

The biological activity of DEPMM is largely attributed to its structural characteristics, which facilitate interactions with various biological targets. The bromophenyl group is crucial for binding to target molecules, while the malonate moiety contributes to the compound's reactivity. Research indicates that DEPMM can form stable complexes with biomolecules, which may elucidate its mechanism of action and therapeutic potential .

Antimicrobial Activity

Research has demonstrated that DEPMM exhibits significant antimicrobial properties. For instance, studies have classified derivatives of diethyl 2-((aryl(alkyl)amino)methylene)malonates as either fungicidal or fungistatic , depending on their ability to inhibit mycelial growth in pathogens like Fusarium oxysporum . The IC50 values for these compounds ranged from 0.013 to 35 µM, indicating strong antifungal potential .

Anticancer Properties

DEPMM has also been investigated for its anticancer activity. Its structural features allow it to interact with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth. The compound's ability to form stable complexes with cellular targets may enhance its efficacy against various cancer types .

Comparative Analysis with Similar Compounds

To better understand DEPMM's unique properties, a comparison with structurally similar compounds reveals significant distinctions:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethyl 2-((phenylamino)methylene)malonate | Lacks bromine; potential for different biological activity | Lower reactivity compared to DEPMM |

| Diethyl 2-((3-chlorophenylamino)methylene)malonate | Chlorine substitution may alter reactivity | Different electronic properties affecting bioactivity |

| Diethyl 2-((4-nitrophenylamino)methylene)malonate | Nitro group introduces different electronic properties | Potentially reduced binding affinity compared to DEPMM |

DEPMM stands out due to the presence of the bromine atom, which not only enhances its chemical behavior but also contributes significantly to its biological activity .

Case Studies and Research Findings

- Antimicrobial Studies : A study published in MDPI highlighted the antifungal efficacy of DEPMM derivatives against Fusarium oxysporum, showing promising results in inhibiting mycelial growth at nanomolar concentrations .

- Anticancer Research : Investigations into DEPMM's anticancer properties have revealed its capability to induce apoptosis in specific cancer cell lines, although further research is necessary to fully elucidate these mechanisms .

- Synthesis and Characterization : The synthesis of DEPMM typically involves the reaction of diethyl malonate with 4-bromoaniline under controlled conditions. The resulting compound can be characterized using techniques such as X-ray crystallography, which confirms its stable intermolecular hydrogen bonding patterns .

Propriétés

IUPAC Name |

diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRWKFPNRGCSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966176 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5185-36-4 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.